molecular formula C18H24N2O5 B2438651 Tert-butyl 4-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]piperazine-1-carboxylate CAS No. 1338676-41-7

Tert-butyl 4-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]piperazine-1-carboxylate

Cat. No.: B2438651
CAS No.: 1338676-41-7
M. Wt: 348.399
InChI Key: NOLNSWMCAVAFHV-UHFFFAOYSA-N
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Description

Tert-butyl 4-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl group and a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]piperazine-1-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Tert-butyl 4-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]piperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interaction with biological macromolecules. For instance, in anticancer research, it targets tubulin, disrupting microtubule formation and leading to cell cycle arrest and apoptosis . The benzodioxole moiety is crucial for binding to the active site of the target protein.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]piperazine-1-carboxylate is unique due to the presence of the benzodioxole moiety, which imparts specific electronic and steric properties that enhance its biological activity and specificity compared to other piperazine derivatives.

Biological Activity

Tert-butyl 4-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]piperazine-1-carboxylate is a chemical compound belonging to the class of piperazine derivatives. Its unique structure, which includes a tert-butyl group, a piperazine ring, and a benzodioxole moiety, suggests significant potential for various biological activities. This article discusses the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C18H24N2O4
  • Molecular Weight : 318.37 g/mol
  • CAS Number : 111081-10-8

1. Anti-inflammatory and Analgesic Properties

Research indicates that compounds with similar structural features may exhibit anti-inflammatory and analgesic effects. The interaction of this compound with specific receptors involved in pain pathways suggests its potential as a therapeutic agent for conditions such as arthritis and neuropathic pain. Preliminary studies have shown that it may act as an antagonist at certain receptors, modulating pain and inflammatory responses effectively.

2. Antimicrobial Activity

Compounds structurally related to this compound have demonstrated antibacterial properties against Gram-positive bacteria. For instance, similar piperazine derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains . The mechanism of action often involves disrupting bacterial cell membranes, leading to cell death.

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological Activity
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylateContains hydrazine instead of benzodioxoleModerate antibacterial activity
Tert-butyl 4-(6-amino-pyridin-3-yl)piperazine-1-carboxylateContains pyridine ringPotential anticancer activity
Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylateHydroxyethyl substituentAntidepressant properties

The unique combination of a benzodioxole moiety and a ketoethyl side chain on the piperazine scaffold enhances the selectivity and efficacy of this compound compared to other structurally similar compounds.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that it interacts with various receptors involved in pain modulation and inflammation. These interactions may lead to the inhibition of pro-inflammatory cytokines or modulation of neurotransmitter release in pain pathways.

Case Studies

Several case studies have explored the pharmacological effects of similar piperazine derivatives:

  • Pain Management : A study investigated the analgesic effects of a related compound in animal models of inflammatory pain. Results indicated significant pain reduction compared to control groups, suggesting potential applications in pain management therapies.
  • Antimicrobial Efficacy : Another study focused on the antibacterial properties of piperazine derivatives against resistant strains. The results showed that these compounds could effectively inhibit bacterial growth at low concentrations, comparable to established antibiotics .

Properties

IUPAC Name

tert-butyl 4-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5/c1-18(2,3)25-17(22)20-8-6-19(7-9-20)11-14(21)13-4-5-15-16(10-13)24-12-23-15/h4-5,10H,6-9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLNSWMCAVAFHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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